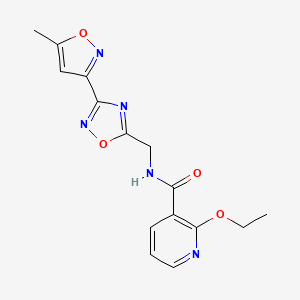

2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-3-22-15-10(5-4-6-16-15)14(21)17-8-12-18-13(20-24-12)11-7-9(2)23-19-11/h4-7H,3,8H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTJEQSSSKEOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent.

Introduction of the 5-methylisoxazole group: This step involves the cyclization of a suitable precursor to form the isoxazole ring.

Coupling with nicotinamide: The final step involves coupling the 1,2,4-oxadiazole intermediate with nicotinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines .

Scientific Research Applications

Anticancer Activity

Mechanism of Action : The compound has shown promise as an anticancer agent due to its ability to inhibit specific pathways involved in tumor growth. In preclinical studies, it has been observed to enhance the efficacy of existing chemotherapeutic agents by targeting cancer-specific mechanisms such as indoleamine 2,3-dioxygenase (IDO) inhibition .

Case Study : In a study involving human cancer cell lines, treatment with 2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent cytotoxic effects at low concentrations.

Antimicrobial Properties

Broad-Spectrum Activity : The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Study : A series of experiments conducted on common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Potential in Neurology : Emerging research suggests that this compound may possess neuroprotective properties. It is hypothesized that the oxadiazole and isoxazole groups contribute to its ability to modulate neuroinflammatory responses.

Case Study : In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuroinflammation and improved cognitive function metrics compared to control groups .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Reduced cell viability | |

| Antimicrobial | Effective against S. aureus | |

| Neuroprotective | Decreased neuroinflammation |

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, thereby exerting its effects through various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs share core heterocyclic motifs but differ in substituents and linkage patterns:

Key Observations :

- The target compound’s oxadiazole-isoxazole combination distinguishes it from indolinone-based hybrids (e.g., ID 55) and thiazolidinedione derivatives (e.g., 3e) .

- Substituents like chlorophenyl (Ligand 10) and fluorophenyl (Ligand 11) on oxadiazole/isoxazole rings correlate with higher toxicity (lower LD₅₀) compared to the target compound’s methylisoxazole, suggesting improved safety profiles for non-halogenated analogs .

Physicochemical and Spectral Properties

- Molecular Weight : The target compound’s calculated molecular weight (~356.34 g/mol) aligns with small-molecule drug candidates, contrasting with bulkier ligands like C₂₀H₁₆FN₃O₃ (Ligand 11, ~389.36 g/mol) .

Biological Activity

2-Ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a complex organic compound that integrates several bioactive components, including an ethoxy group, a nicotinamide moiety, and a substituted 1,2,4-oxadiazole structure. This article explores the biological activity of this compound, discussing its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound's structure can be broken down into its key components:

- Ethoxy Group : Enhances solubility and bioavailability.

- Nicotinamide Moiety : Associated with various biological functions including enzyme inhibition.

- 1,2,4-Oxadiazole Ring : Known for antimicrobial properties and involvement in drug design.

| Component | Description |

|---|---|

| Ethoxy Group | Improves solubility |

| Nicotinamide | Potential enzyme inhibitor |

| Oxadiazole | Antimicrobial activity |

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. The oxadiazole ring is particularly noted for its role in various bioactive compounds. Research indicates that oxadiazole derivatives often demonstrate inhibitory effects against pathogenic microorganisms.

A comparative analysis of related compounds shows that those containing oxadiazole structures frequently display:

- Antibacterial Activity : Effective against strains of Mycobacterium tuberculosis.

- Antifungal Properties : Inhibition of fungal growth in various assays.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific enzymes and receptors. The presence of the isoxazole and oxadiazole rings suggests potential modulation of metabolic pathways crucial for microbial survival.

Research has highlighted the following points regarding the mechanism:

- Enzyme Inhibition : The nicotinamide group may inhibit enzymes involved in cellular metabolism.

- Receptor Interaction : The heterocyclic structures may interact with specific receptors, altering cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Oxadiazole Derivatives : A study by Parikh et al. (2020) demonstrated that substituted oxadiazoles exhibited potent anti-tuberculosis activity with significant inhibition percentages against Mycobacterium tuberculosis at varying concentrations .

- Isoxazole Compounds : Villemagne et al. (2020) synthesized new oxadiazole compounds as EthR inhibitors showing promising pharmacokinetic profiles and low toxicity .

- Structure Activity Relationship (SAR) : Research on quinoline-linked oxadiazoles demonstrated a minimum inhibitory concentration (MIC) indicating strong anti-tubercular activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via NMI-MsCl mediated coupling reactions, as demonstrated for structurally similar nicotinamide derivatives. Key steps include:

- Activation of carboxylic acids using coupling agents (e.g., MsCl) under anhydrous conditions .

- Monitoring reaction progress via TLC to ensure completion, followed by purification via recrystallization or column chromatography .

- Optimization of solvent choice (DMF or dioxane) and temperature (room temperature to reflux) to improve yield and purity .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Analyze chemical shifts to confirm the presence of ethoxy, isoxazole, and oxadiazole moieties. For example, the methoxy group in similar compounds shows a singlet at δ 3.8 ppm in CDCl₃ .

- Mass spectrometry : Verify molecular weight (e.g., molecular ion peaks at m/z 430–450 range for related derivatives) .

- Melting point analysis : Compare observed values (e.g., 160–260°C) with literature data to assess purity .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the 1,2,4-oxadiazole ring during synthesis?

- Methodology : The oxadiazole ring is typically formed via cyclization of amidoxime intermediates. Key considerations include:

- Use of potassium carbonate in DMF to facilitate cyclodehydration .

- Computational modeling (e.g., DFT studies) to evaluate transition-state energetics and regioselectivity .

- Contradictions in yield (e.g., 60–85% for similar compounds) may arise from competing side reactions, requiring controlled stoichiometry of reagents .

Q. How can solubility and stability challenges in biological assays be addressed?

- Methodology :

- Solubility enhancement : Use co-solvents (e.g., DMSO:water mixtures) or formulate as a prodrug (e.g., ester derivatives) .

- Stability studies : Conduct accelerated degradation tests under varying pH and temperature conditions, monitored via HPLC .

- Contradiction analysis : Discrepancies in reported bioactivity (e.g., IC₅₀ values) may stem from aggregation or protein-binding artifacts, requiring dynamic light scattering (DLS) validation .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodology :

- ADME prediction : Use software like SwissADME to evaluate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the ethoxy group may enhance metabolic stability compared to methyl derivatives .

- Docking studies : Target enzymes like COX-2 or kinases using PDB structures (e.g., 1PXX) to rationalize observed hypoglycemic or antiproliferative activity .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Cross-validate data across independent studies. For example, compare NMR shifts of the 5-methylisoxazole moiety (δ 6.1–6.3 ppm in DMSO-d₆) .

- Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize batch-to-batch variability .

- Publish raw spectral data in open-access repositories to enable peer validation .

Q. What strategies mitigate synthetic byproducts in multi-step reactions involving nicotinamide and isoxazole units?

- Methodology :

- Use orthogonal protecting groups (e.g., trityl for indazole amines) to prevent unwanted couplings .

- Employ scavenger resins or quenching agents (e.g., polymer-bound isocyanate) to trap reactive intermediates .

Theoretical & Methodological Frameworks

Q. How can researchers align studies on this compound with broader chemical or pharmacological theories?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.